molecular formula C17H19N3O4S B11143964 Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Cat. No.: B11143964
M. Wt: 361.4 g/mol
InChI Key: UNCFLAXSXUZVES-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The final product is obtained through esterification reactions involving methylation of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is unique due to its specific functional groups and the combination of the thiazole ring with an ester moiety

Biological Activity

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a compound featuring a thiazole moiety, which has been widely studied for its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This compound contains:

  • A thiazole ring
  • An acetyl-benzyl amino group
  • An ester functional group

The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the thiazole ring enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating potent activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring and substituents significantly influence the biological activity. Key findings include:

  • Substitution Patterns : The introduction of electron-donating groups at specific positions on the thiazole ring enhances anticancer activity.
  • Amino Acids : The incorporation of amino acid residues can improve binding affinity to target proteins, thereby increasing efficacy .

Case Studies

  • Antitumor Activity : A study evaluated various thiazole derivatives against human glioblastoma U251 cells. The results indicated that compounds with methyl substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts .
  • Antibacterial Properties : Another study tested the antibacterial efficacy of related thiazole compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth effectively, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Effects : Research has also indicated that thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect was observed in animal models where treatment with these compounds reduced inflammation markers significantly .

Data Tables

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF-75.16
AnticancerHeLa4.20
AntibacterialStaphylococcus aureus10.0
Anti-inflammatoryIn vivo modelN/A

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[[2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C17H19N3O4S/c1-11-15(16(23)18-9-14(22)24-3)25-17(19-11)20(12(2)21)10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,23)

InChI Key

UNCFLAXSXUZVES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC(=O)OC

Origin of Product

United States

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